3-(4-Chloro-3-methylphenyl)propanal
CAS No.:
Cat. No.: VC17806125
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClO |
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Molecular Weight | 182.64 g/mol |
IUPAC Name | 3-(4-chloro-3-methylphenyl)propanal |
Standard InChI | InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3 |
Standard InChI Key | DYUVACAJGHKQMM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)CCC=O)Cl |
Introduction
Structural and Chemical Identity of 3-(4-Chloro-3-methylphenyl)propanal
Key Structural Features:
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Aromatic Core: The chloro and methyl substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions .
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Aldehyde Group: The polar carbonyl moiety enhances solubility in polar solvents and enables participation in condensation and nucleophilic addition reactions.
Synthetic Methodologies
Retrosynthetic Analysis
While no direct synthesis of 3-(4-Chloro-3-methylphenyl)propanal is documented, analogous pathways for chlorinated aromatic aldehydes suggest feasible routes:
Route 1: Friedel-Crafts Acylation Followed by Reduction
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Acylation: React 4-chloro-3-methyltoluene with propanoyl chloride under Friedel-Crafts conditions to form 3-(4-chloro-3-methylphenyl)propan-1-one.
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Reduction: Reduce the ketone to the secondary alcohol using NaBH or LiAlH.
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Oxidation: Oxidize the alcohol to the aldehyde via Swern oxidation or PCC (pyridinium chlorochromate) .
Route 2: Hydroformylation of Styrene Derivatives
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Hydroformylation of 4-chloro-3-methylstyrene using rhodium or cobalt catalysts could yield the target aldehyde directly, though regioselectivity challenges may arise.
Physicochemical Properties
Predicted Properties
Based on structurally similar compounds like 3-(4-Chloro-3-methylphenyl)prop-1-ene , the following properties are extrapolated:
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch), ~750 cm (C-Cl stretch), and ~2800 cm (aldehyde C-H stretch).
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NMR:
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H NMR: δ 9.8 ppm (aldehyde proton), δ 2.5–3.0 ppm (methylene protons adjacent to carbonyl), δ 2.3 ppm (methyl group), aromatic protons between δ 7.0–7.5 ppm.
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C NMR: δ 200 ppm (carbonyl carbon), δ 35–45 ppm (methylene carbons), δ 20 ppm (methyl carbon).
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